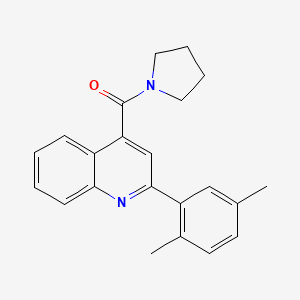

2-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline

Übersicht

Beschreibung

2-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is a synthetic compound that has gained attention in scientific research due to its unique properties. It is commonly referred to as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The ability of DMQX to selectively block the NMDA receptor has made it a valuable tool for studying the role of this receptor in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinoline derivatives are recognized for their effective corrosion inhibition properties. They show significant effectiveness against metallic corrosion due to their association with high electron density. These derivatives can adsorb and form highly stable chelating complexes with surface metallic atoms through coordination bonding, thereby offering protection against corrosion. This application is crucial for extending the lifespan of metals in industrial environments (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinoline derivatives, including those incorporating the quinazoline and pyrimidine rings, are pivotal in the development of novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties related to photo- and electroluminescence. The inclusion of quinoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for the creation of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors

The significance of pyrimidine derivatives, related to quinoline structures, as exquisite sensing materials for optical sensors, has been emphasized. These derivatives are capable of forming both coordination and hydrogen bonds, making them suitable for use as sensing probes. Their application spans across various biological and medicinal fields, providing a range of sensing capabilities (Jindal & Kaur, 2021).

Environmental and Health Applications

Research into quinoline derivatives extends into environmental protection through the photocatalytic degradation of pollutants. These compounds are part of advanced studies aimed at decomposing hazardous materials in water, showcasing their environmental significance. Moreover, the exploration into quinoline's role in synthesizing compounds for anticancer, antimalarial, antimicrobial, and various other therapeutic applications highlights its importance in medicinal chemistry (Pichat, 1997).

Eigenschaften

IUPAC Name |

[2-(2,5-dimethylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c1-15-9-10-16(2)18(13-15)21-14-19(22(25)24-11-5-6-12-24)17-7-3-4-8-20(17)23-21/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMPYKGVXGVAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4620921.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4620928.png)

![10-({[4-(diethylamino)phenyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4620934.png)

![4-chloro-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4620937.png)

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methylpropanamide)](/img/structure/B4620945.png)

![methyl 5-[(dimethylamino)carbonyl]-2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620948.png)

![2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4620995.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4621007.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4621016.png)

![5-{[3,5-bis(methoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4621020.png)